molecular formula C24H30N2O5 B1397749 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 439685-19-5

9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

Cat. No.: B1397749
CAS No.: 439685-19-5
M. Wt: 426.5 g/mol
InChI Key: NAZGMPRIGILXOT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a synthetic organic molecule often employed in the field of synthetic chemistry for its unique functional groups and reactivity profile. Its multi-functional nature makes it a versatile tool in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves multiple steps starting from fluoren-9-ylmethyl chloroformate and specific tert-butoxy and methoxy substrates. The reaction usually takes place under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperatures are carefully controlled, typically kept at low to room temperatures to ensure the desired selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound requires stringent conditions to ensure high purity and yield. This often involves the use of automated synthesis machinery to control the reaction conditions precisely. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate undergoes several types of chemical reactions including:

  • Oxidation: It can be oxidized under specific conditions to form new products with additional functional groups.

  • Reduction: Reduction reactions can convert it into simpler molecules, often for the purpose of further derivatization.

  • Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used with this compound include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often use bases or acids to catalyze the reaction.

Major Products

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxyl or carboxyl derivatives, while reduction may result in the removal of protective groups, exposing reactive sites.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate finds applications in various scientific fields:

  • Chemistry: It is used as a protecting group in peptide synthesis due to its stability and easy removal under mild conditions.

  • Biology: It can be used in the design of enzyme inhibitors, probing biological pathways.

  • Medicine: Its derivatives may be explored for drug development, particularly for their potential roles as prodrugs.

  • Industry: It finds applications in materials science, particularly in the production of specialized polymers.

Mechanism of Action

The mechanism of action for 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its ability to interact with various molecular targets, primarily through its carbamate functional group. This allows it to form stable intermediates which can then be further manipulated chemically or biologically. The tert-butoxy and methoxy(methyl)carbamoyl groups play crucial roles in protecting reactive sites, making it versatile in synthetic applications.

Comparison with Similar Compounds

When compared with similar compounds, 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate stands out due to its unique combination of stability and reactivity. Similar compounds may include:

  • 9H-fluoren-9-ylmethyl chloroformate: : Similar in structure but lacks the added protective groups.

  • tert-butyl carbamate: : Commonly used but does not offer the same multifunctional reactivity.

  • Methoxycarbonyl derivatives: : Often used in synthesis but may not offer the same stability under various conditions.

Overall, this compound is a uniquely valuable compound in the realm of synthetic chemistry and beyond, offering a balance of reactivity and protection that makes it indispensable in many applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-24(2,3)31-15-21(22(27)26(4)29-5)25-23(28)30-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZGMPRIGILXOT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.